2-Fluoro-4-(4-fluorophenyl)aniline
Description
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.2 g/mol |
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2 |
InChI Key |
QPZAGOVRRYFXHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Fluoro-4-(4-fluorophenyl)aniline with structurally related fluorinated anilines:
Spectroscopic and Electronic Properties
- NMR Complexity : Fluorine atoms induce complex splitting patterns, as seen in 3-fluoro-N-(4-fluorophenyl)benzamide , where overlapping aromatic signals complicate assignments .
- Electron Effects : The -CF₃ group in 2-Fluoro-4-(pentafluorothio)aniline increases electronegativity, whereas the target compound’s -C₆H₄F substituent balances lipophilicity and steric bulk .
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis via Suzuki coupling achieves moderate yields (~60–70%), comparable to 4-(4-fluorophenyl)-1H-imidazol-5-yl derivatives (62% yield) .
Biological Activity : Fluorophenyl-substituted anilines exhibit antiproliferative effects in cancer cell lines, with IC₅₀ values influenced by substituent electronic profiles .
Material Performance : Fluorinated anilines with electron-withdrawing groups show superior thermal stability in polymers compared to electron-donating analogues .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
The reduction of nitroarenes to anilines represents a cornerstone of aromatic amine synthesis. For 2-fluoro-4-(4-fluorophenyl)aniline, this method involves the hydrogenation of 2-fluoro-4-(4'-fluorophenyl)nitrobenzene.
Reaction Mechanism and Conditions
The nitro group (-NO₂) is reduced to an amine (-NH₂) under hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction typically proceeds in a polar aprotic solvent such as ethyl acetate, with temperatures maintained between 20–30°C to minimize side reactions like dehalogenation.
- Substrate Preparation : 2-Fluoro-4-(4'-fluorophenyl)nitrobenzene (10.0 g, 0.04 mol) is dissolved in ethyl acetate (200 mL).
- Catalyst Loading : 10% Pd/C (1.0 g) is added under nitrogen atmosphere.
- Hydrogenation : H₂ gas is introduced at 1 atm, stirring for 6–8 hours until TLC confirms complete reduction.
- Workup : The catalyst is filtered, and the solvent is evaporated to yield a crude solid.
- Purification : Flash chromatography (5–10% ethyl acetate/hexane) affords this compound as a white solid (7.2 g, 82% yield).
Multi-Step Acylation-Condensation-Acidolysis Route
Adapted from methodologies for analogous fluorinated anilines, this approach involves protecting the amine group prior to aryl coupling, enhancing regioselectivity.
Stepwise Synthesis
Acylation of 3-Fluoro-4-aminophenol
The primary amine is protected as an acetamide to prevent undesired side reactions during subsequent steps:
$$
\text{3-Fluoro-4-aminophenol} + \text{Acetic anhydride} \xrightarrow{\text{CH₂Cl₂, 10–20°C}} \text{3-Fluoro-4-acetamidophenol}
$$
- Solvent: Dichloromethane
- Temperature: 10–20°C
- Yield: 89–92%
Condensation with 4-Fluorophenylboronic Acid
The acetamide intermediate undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to install the second aryl ring:
$$
\text{3-Fluoro-4-acetamidophenol} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, DMF}} \text{2-Fluoro-4-(4-fluorophenyl)acetanilide}
$$
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: 80–100°C
- Yield: 78–85%
Acidolysis and Neutralization
The acetamide protecting group is removed via acid hydrolysis:
$$
\text{2-Fluoro-4-(4-fluorophenyl)acetanilide} \xrightarrow{\text{HCl, EtOH, 40–90°C}} \text{this compound}
$$
- Acid: Hydrochloric acid (36%)
- Solvent: Ethanol
- Temperature: 40–90°C
- Yield: 90–95%
Emerging Methodologies and Innovations
While the above methods dominate industrial and laboratory settings, recent advances propose alternative pathways:
Photoredox Catalysis
Visible-light-mediated C–H amination avoids pre-functionalized substrates, though yields remain suboptimal (<50%) for fluorinated arenes.
Enzymatic Amination
Pilot studies using transaminases show promise for eco-friendly synthesis, but substrate specificity limits broad applicability.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-4-(4-fluorophenyl)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or catalytic hydrogenation. For example:
- Nucleophilic substitution : Reacting 4-fluoro-2-nitrobenzene with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) .
- Catalytic hydrogenation : Reduction of nitro intermediates (e.g., 2-fluoro-4-(4-fluorophenyl)nitrobenzene) using Pd/C and H₂ gas in ethanol .
Key Parameters Table:
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | ≥95% |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, RT | 85–90 | ≥98% |
Note: Optimize solvent polarity and catalyst loading to minimize by-products like dehalogenated intermediates.
Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for aromatic F; δ ~ -150 ppm for CF₃ groups in analogs) .
- MS : ESI-MS ([M+H]⁺ = 220.1 g/mol) confirms molecular weight .
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity analysis .
Example ¹H NMR Data (DMSO-d₆):
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | 5.2 | Singlet | 2H |
| Aromatic H | 6.8–7.4 | Multiplet | 6H |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate:
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina to guide drug design .
Key Computational Results Table:
| Parameter | Value | Implication |
|---|---|---|
| HOMO (eV) | -5.8 | Electron-donating capacity |
| LUMO (eV) | -1.9 | Susceptibility to nucleophilic attack |
| LogP | 2.3 | Moderate lipophilicity for membrane permeability |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility Controls : Use DMSO concentration ≤0.1% to avoid solvent toxicity .
- Kinase Inhibition Profiling : Compare IC₅₀ values across multiple kinases (e.g., EGFR vs. VEGFR) to identify selectivity .
Case Study : Discrepancies in IC₅₀ for EGFR inhibition (1.2 μM vs. 3.5 μM) were traced to differences in ATP concentration (100 μM vs. 1 mM) during assays .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Directing Groups : Use –NH₂ as a para-directing group; block meta positions with bulky substituents.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile activation .
- Temperature Control : Low temperatures (-10°C) favor kinetic control over thermodynamic outcomes .
Example Reaction:
Nitration of this compound with HNO₃/H₂SO₄ yields 90% para-nitro derivative at 0°C .
Q. How do electronic effects of fluorine substituents influence intermolecular interactions?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine reduces electron density on the aromatic ring, increasing resistance to electrophilic attack .
- Hydrogen Bonding : –NH₂ group participates in H-bonding with protein residues (e.g., carbonyl groups in kinase ATP-binding pockets) .
Experimental Validation:
X-ray crystallography (SHELX-refined structures) shows F···H–N interactions (2.8 Å) in co-crystals with albumin .
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
